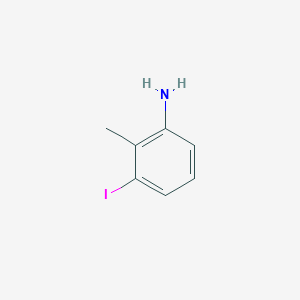

2-Amino-6-iodotoluene

Overview

Description

2-Amino-6-iodotoluene (CAS 172681-47-9), also referred to as 3-iodo-2-methylaniline, is a halogenated aromatic amine with the molecular formula C₇H₈IN. Its molecular weight is 233.04 g/mol . Key physical properties include a boiling point of 288.1°C at standard atmospheric pressure . The compound is classified as a specialty chemical, often available through custom synthesis programs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-iodotoluene can be synthesized through various methods. One common approach involves the iodination of 2-methyl-3-nitroaniline, followed by reduction of the nitro group to an amino group. The steps are as follows:

Iodination: 2-Methyl-3-nitroaniline is treated with iodine and nitric acid in an electrophilic aromatic substitution reaction to introduce the iodine atom at the 6-position.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-iodotoluene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The amino group can be further reduced or modified under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Potassium permanganate in an acidic medium is a typical oxidizing agent.

Reduction: Tin(II) chloride in hydrochloric acid is used for reducing nitro groups to amino groups.

Major Products:

Substitution: Products vary depending on the nucleophile used.

Oxidation: 2-Iodobenzoic acid is a common product.

Reduction: The primary product is this compound itself when starting from a nitro precursor.

Scientific Research Applications

2-Amino-6-iodotoluene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing into its potential use in drug development, particularly for its role in synthesizing pharmaceutical intermediates.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-6-iodotoluene in chemical reactions involves its functional groups:

Amino Group: Acts as a nucleophile in substitution reactions.

Iodine Atom: Facilitates electrophilic aromatic substitution due to its electron-withdrawing nature.

Methyl Group: Can undergo oxidation to form carboxylic acids.

These functional groups interact with various molecular targets and pathways, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Hazard Profile :

- R-phrases : H302 (harmful if swallowed), H315 (skin irritation), H318 (serious eye damage), H335 (respiratory irritation) .

- S-phrases : P261 (avoid breathing dust/fume), P280 (wear protective gloves/clothing), P305+P351+P338 (if in eyes, rinse cautiously) .

Structural analogs of 2-amino-6-iodotoluene include iodinated and non-iodinated aromatic amines. Below is a comparative analysis based on molecular properties, hazards, and applications.

Structural and Physical Properties

*Calculated from molecular formula C₇H₈N₂O₂.

Key Observations :

- Halogen vs. Nitro Groups: The iodine substituent in this compound increases molecular weight and boiling point compared to nitro analogs like 2-methyl-6-nitroaniline. Iodine’s polarizability also enhances electrophilic substitution reactivity .

- Positional Effects: 4-Iodo-2-methylaniline, with iodine at the para position relative to the amino group, exhibits a distinct melting point (86–89°C) due to altered crystal packing .

Hazard Profiles

Common Risks : All iodinated aromatic amines exhibit toxicity via inhalation, skin contact, or ingestion, necessitating stringent handling protocols.

Biological Activity

2-Amino-6-iodotoluene is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by the presence of an amino group and an iodine atom on a toluene ring, is often studied in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C_7H_8N I

- Molecular Weight : 234.05 g/mol

- CAS Number : 172681-47-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, compounds with similar structures have been shown to act as modulators of neurotransmitter systems and may exhibit anti-inflammatory and anticancer properties.

- Neurotransmitter Modulation : Compounds with amino groups can influence neurotransmitter receptors, particularly in the central nervous system. For instance, derivatives of 2-amino toluenes have been linked to altered binding affinities for dopamine and serotonin receptors, suggesting potential applications in treating mood disorders.

- Anticancer Activity : Research indicates that halogenated aromatic compounds can exhibit cytotoxic effects against cancer cell lines. The iodine atom in this compound may enhance its reactivity towards biological macromolecules, leading to apoptosis in cancer cells.

- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound can inhibit pro-inflammatory cytokines, providing a pathway for developing anti-inflammatory drugs.

Structure-Activity Relationships (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The position of substituents on the aromatic ring significantly affects its interaction with biological targets.

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Amino | Increases receptor affinity |

| 4 | Methyl | Enhances lipophilicity |

| 6 | Iodine | Potentially increases cytotoxicity |

Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, derivatives of 2-amino toluenes demonstrated significant protective effects against oxidative stress in neuronal cell cultures. The study highlighted the role of the amino group in mediating these effects through antioxidant mechanisms.

Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of halogenated aromatic compounds revealed that this compound exhibited selective toxicity towards human leukemia cells (HL-60). The compound induced apoptosis at micromolar concentrations, emphasizing its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-6-iodotoluene, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via iodination of 2-amino-6-methylaniline using iodine monochloride (ICl) or iodine with a catalytic Lewis acid. Reaction temperature (maintained at 0–5°C to minimize side reactions) and stoichiometric control of iodine are critical for yields exceeding 70% . Characterization via H NMR should confirm aromatic proton shifts at δ 6.8–7.2 ppm and the absence of methyl group oxidation byproducts .

Q. What methods are recommended for purifying this compound, and how can purity be validated?

- Methodology : Recrystallization using ethanol/water mixtures (3:1 v/v) effectively removes unreacted iodine and polymeric byproducts. Purity validation requires HPLC with a C18 column (retention time ~8.2 min at 254 nm) and elemental analysis (theoretical C: 36.08%, H: 3.47%, N: 6.01%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines : Use fume hoods to avoid inhalation (R20/21/22) and wear nitrile gloves to prevent dermal exposure. Waste must be stored in amber glass containers and treated with sodium thiosulfate to neutralize residual iodine before disposal .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Analysis : Cross-validate C NMR and high-resolution mass spectrometry (HRMS) data. For example, discrepancies in carbonyl peak positions in nitro derivatives may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria . Always compare with literature spectra from peer-reviewed databases (e.g., SciFinder) to rule out solvent or calibration errors .

Q. What strategies optimize regioselective functionalization of this compound in cross-coupling reactions?

- Experimental Design : Use Pd(PPh) catalysts with arylboronic acids under inert atmospheres. Solvent choice (e.g., DMF vs. THF) impacts reactivity: DMF enhances solubility but may increase homocoupling byproducts. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution?

- Computational Approach : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The iodine atom’s +M effect directs electrophiles to the para position of the amino group, while steric hindrance from the methyl group limits ortho substitution .

Q. What analytical techniques are most effective for detecting trace degradation products in stored this compound?

- Methodology : Use LC-MS/MS with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Target m/z transitions for suspected degradation products (e.g., deiodinated species at m/z 138.1) with a detection limit of 0.1 ppm .

Q. Methodological Frameworks

Q. How can the FINER criteria improve hypothesis formulation for studies on this compound?

- Application : Ensure hypotheses are Feasible (e.g., access to iodination reagents), Interesting (exploring understudied iodine-amine interactions), Novel (e.g., catalytic asymmetric modifications), Ethical (waste neutralization protocols), and Relevant (applications in radiopharmaceuticals) .

Q. What steps ensure reproducibility in synthesizing this compound across labs?

- Best Practices : Document exact reagent grades (e.g., Sigma-Aldrich 99.9% ICl), reaction atmosphere (N vs. Ar), and purification gradients. Share raw spectral data in open repositories (e.g., Zenodo) for peer validation .

Q. Data Presentation and Validation

Q. How should researchers address discrepancies between experimental and computational boiling points?

- Resolution : The experimental bp of 288.1°C may deviate from simulations due to approximations in vapor pressure models. Validate using the Antoine equation with experimentally derived coefficients or compare with structurally similar iodotoluenes .

Q. What statistical methods are appropriate for analyzing kinetic data in iodination studies?

- Analysis : Apply pseudo-first-order kinetics if iodine is in excess. Use nonlinear regression (e.g., OriginLab) to fit time-dependent concentration data and calculate rate constants with 95% confidence intervals .

Properties

IUPAC Name |

3-iodo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEAHFLEZWXHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596550 | |

| Record name | 3-Iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172681-47-9 | |

| Record name | 3-Iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.